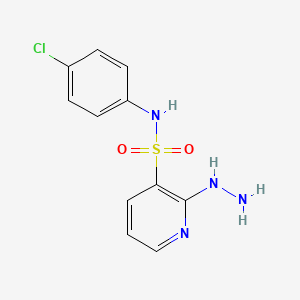
N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide is a chemical compound that belongs to the sulfonamide family. Sulfonamides are known for their various biological activities, including antibacterial and anticancer properties. Although the specific compound this compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives that share structural similarities and could provide insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to a sulfonamide core structure to achieve desired biological activities. For instance, the paper discussing the inhibition of cancer cell invasion describes the synthesis of several compounds based on previously reported Rab27a-targeting synthetic compounds . While the exact synthesis method for this compound is not detailed, similar synthetic strategies could potentially be applied to create this compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. The paper on 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide provides information on the dihedral angle between pyridine rings in a related compound, which is a structural feature that could affect the compound's interaction with biological targets . The anti-orientation of the N atom to the N-H bond and the formation of zigzag chains through hydrogen bonds are also notable structural characteristics that could be relevant to this compound .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including tautomerism, which can influence their chemical behavior and biological activity. The paper on sulfonamide-1,2,4-triazine derivatives discusses the sulfonamide-sulfonimide tautomerism and how it is affected by solvent polarity . This tautomerism involves the interconversion between sulfonamide and sulfonimide forms, which could also be a consideration for the chemical reactions of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, hydrogen bonding, and intermolecular interactions, are crucial for their function as therapeutic agents. The papers provided do not directly discuss the properties of this compound, but they do provide insights into the properties of related compounds. For example, the strong intermolecular hydrogen bonds observed in the sulfonamide-1,2,4-triazine derivatives could suggest similar bonding capabilities for this compound . Additionally, the impact of solvent polarity on tautomerism could inform the solubility and stability of the compound in different environments .
Aplicaciones Científicas De Investigación
Antiviral Activity
N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide derivatives have been synthesized and tested for antiviral properties. A study by Chen et al. (2010) focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing anti-tobacco mosaic virus activity in some compounds (Chen et al., 2010).
Anticancer Potential
Krzysztof Szafrański and J. Sławiński (2015) synthesized 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, with certain compounds showing promising activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Inhibition of Mycobacterial Enzymes
Güzel et al. (2009) developed derivatives of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides, showing potent inhibition of mycobacterial carbonic anhydrases, which are key in developing antimycobacterial agents (Güzel et al., 2009).
Synthetic Methodology
Colombe et al. (2015) described a method for preparing aryl and heteroaryl sulfonamides, indicating the versatility of this compound in chemical synthesis (Colombe, Debergh, & Buchwald, 2015).
Carbonic Anhydrase Inhibitors
A study by Güzel et al. (2010) revealed that derivatives of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides are effective inhibitors of carbonic anhydrases, showing potential in medicinal chemistry applications (Güzel et al., 2010).
Molecular Structure Analysis
Siddiqui et al. (2008) explored the molecular structure of 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide, highlighting its potential for medicinal applications (Siddiqui et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOJHMGARNQNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)
![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)
![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B3004233.png)
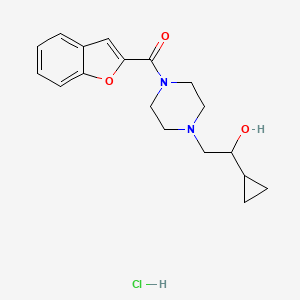
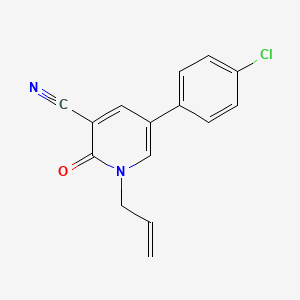
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B3004238.png)
![(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3004239.png)
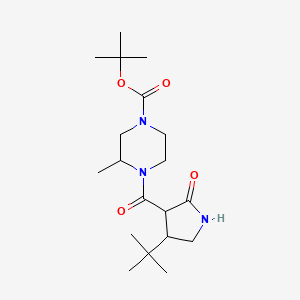
![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)
![N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3004245.png)
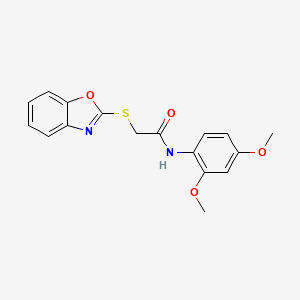
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)
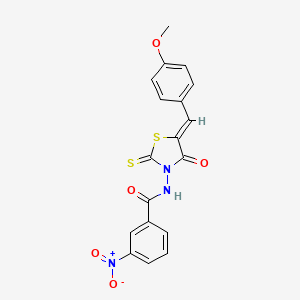
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)